molecular formula C16H14N4O2S B5756547 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

Cat. No.: B5756547
M. Wt: 326.4 g/mol
InChI Key: JKXGLKQBRZTEFD-UHFFFAOYSA-N
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Description

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions to form 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. This intermediate is then treated with sodium hydroxide solution, followed by acidification with hydrochloric acid to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Finally, this compound is reacted with 2-chloroacetonitrile and sodium hydroxide in N,N-dimethylformamide to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(22)8-10-23-16-19-18-15(12-5-4-9-17-11-12)20(16)13-6-2-1-3-7-13/h1-7,9,11H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGLKQBRZTEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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